Synepirin 500
Description
Synepirin 500 (CAS: 13358-11-7), chemically designated as N-(2-Ethylhexyl)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide, is a pesticide synergist used to enhance the efficacy of active insecticidal ingredients. Its bicyclic dicarboximide structure contributes to its role in inhibiting detoxification enzymes in insects, thereby prolonging the activity of pyrethroids and other insecticides .
Properties
CAS No. |
13358-11-7 |
|---|---|
Molecular Formula |
C22H35NO2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3 |
InChI Key |
MVKYQJHRHHQPDM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
Other CAS No. |
13358-11-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Synepirin 500 belongs to a class of pesticide synergists that share functional roles but differ structurally and mechanistically. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of this compound and Analogous Synergists
Key Findings :
Structural Diversity :
- This compound and MGK 264 both feature bicyclic dicarboximide cores but differ in ring size (Synepirin: bicyclo[2.2.2] vs. MGK 264: bicyclo[2.2.1]), which may influence binding affinity to insect enzymes .
- PBO and S-421 lack the dicarboximide group, relying instead on ether linkages for synergism, suggesting divergent metabolic inhibition pathways .
Efficacy and Applications: this compound is specialized for pyrethroids, whereas PBO has broader compatibility with multiple insecticide classes . MGK 264 is noted for lower mammalian toxicity compared to this compound, making it preferable in formulations requiring reduced environmental persistence .
Regulatory and Safety Profiles: this compound’s inclusion in Japan’s chemical testing program highlights concerns about its residue accumulation, unlike S-421, which is less scrutinized due to its niche use . PBO is classified as a “likely carcinogen” by the EPA, whereas this compound lacks equivalent carcinogenicity data, underscoring the need for further toxicological studies .
Q & A
Q. How to ensure compliance with open-data mandates when publishing this compound research?
- Methodological Answer :
- Deposit raw spectra, crystallographic data, and sequencing reads in repositories like Zenodo or ChEMBL.
- Use CC-BY licenses for figures and provide detailed metadata .
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